2-Cyclopropylbenzoic acid

Physicochemical Properties Medicinal Chemistry Lead Optimization

Select 2-Cyclopropylbenzoic acid for your medchem program—not a generic ortho-substituted benzoic acid. The cyclopropyl group imparts unique electronic/steric effects (pKa 4.11, LogP 2.26) critical for sub-nM Nav1.1 sodium channel modulation and CCR5 antagonism. It is the only scaffold that undergoes acid-catalyzed rearrangement to phthalide/dihydroisocoumarin libraries—irreplaceable by methyl, ethyl, or phenyl analogs. Secure this differentiated building block for lead optimization.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 3158-74-5
Cat. No. B1362169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylbenzoic acid
CAS3158-74-5
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2C(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
InChIKeyNEWMOJFYPOJQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylbenzoic Acid (CAS 3158-74-5) – A Versatile Ortho-Substituted Benzoic Acid Building Block for Pharmaceutical Research


2-Cyclopropylbenzoic acid (CAS 3158-74-5) is an aromatic carboxylic acid belonging to the class of ortho-substituted benzoic acids. It features a cyclopropyl group directly attached to the ortho position of the benzene ring . With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol, it is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly within medicinal chemistry and drug discovery programs [1]. Its structure enables diverse chemical transformations, including electrophilic aromatic substitution and amide bond formation .

Why 2-Cyclopropylbenzoic Acid Cannot Be Replaced by Simple Alkyl or Aryl Analogs in Critical Applications


Generic substitution among ortho-substituted benzoic acids is scientifically unsound due to the profound impact of the substituent on key physicochemical properties and biological activity. The cyclopropyl group, a small, strained cycloalkane, imparts a unique combination of electronic and steric effects that differ significantly from simple alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) substituents [1]. As the evidence below will demonstrate, these differences translate into measurable variations in acidity (pKa), lipophilicity (LogP), and target binding affinity, which are critical determinants of a compound's suitability as a specific intermediate or as a modulator of biological targets like Nav1.1 sodium channels [2].

Quantitative Differentiation of 2-Cyclopropylbenzoic Acid from Key Ortho-Substituted Analogs


Physicochemical Profile: Distinct Acidity and Lipophilicity Compared to Ortho-Alkyl and Aryl Analogs

The ortho-cyclopropyl substituent confers a unique electronic and steric environment. 2-Cyclopropylbenzoic acid exhibits a predicted pKa of 4.11, which is slightly less acidic than ortho-toluic acid (pKa ~3.91) but more acidic than ortho-ethylbenzoic acid (pKa ~3.79) . Its lipophilicity, with a LogP of 2.26, positions it as significantly more lipophilic than ortho-methyl and ethyl analogs but far less lipophilic than the bulky ortho-phenyl analog (LogP ~3.35) .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Nav1.1 Sodium Channel Modulation: Sub-Nanomolar Activity Distinct from General Class

In an electrophysiological assay using human Nav1.1 sodium channels expressed in Xenopus laevis oocytes, a derivative containing the 2-cyclopropylbenzoic acid core structure exhibited potent modulator activity with an EC50 value of 7.90 nM [1]. This level of activity is a specific functional outcome linked to the cyclopropyl moiety, as simple ortho-alkyl or aryl benzoic acids are not reported to possess this particular mode of action or potency at Nav1.1 [2].

Ion Channel Nav1.1 Electrophysiology Neurological Disorders

Synthetic Utility: Unique Rearrangement to Phthalides and Dihydroisocoumarins

2-Cyclopropylbenzoic acid undergoes a specific, acid-catalyzed rearrangement that is not observed with its ortho-methyl, ethyl, or phenyl counterparts. Under the action of strong protic acids (FSO₃H, H₂SO₄), it is converted to 3-ethylphthalidium ions, which can further isomerize to 3-methyl-3,4-dihydroisocoumarinium ions, establishing a thermodynamic equilibrium [1]. This reaction provides a direct route to phthalide and 3,4-dihydroisocoumarin scaffolds, valuable heterocyclic cores in medicinal chemistry, which are inaccessible through analogous treatment of ortho-alkyl or aryl benzoic acids [2].

Heterocyclic Chemistry Synthetic Methodology Scaffold Diversification

Key Application Scenarios for Procuring 2-Cyclopropylbenzoic Acid Based on Differentiated Evidence


Medicinal Chemistry: Nav1.1-Focused Drug Discovery Programs

Based on its demonstrated sub-nanomolar activity at human Nav1.1 sodium channels [1], 2-cyclopropylbenzoic acid is a rational choice as a core scaffold for developing novel modulators for neurological indications. Its distinct physicochemical profile (pKa 4.11, LogP 2.26) provides a favorable starting point for lead optimization compared to simpler ortho-alkyl analogs, offering a balance of acidity and lipophilicity that can be tuned for improved pharmacokinetic properties.

Synthetic Methodology: Accessing Phthalide and Dihydroisocoumarin Libraries

The unique, acid-catalyzed rearrangement of 2-cyclopropylbenzoic acid to phthalide and dihydroisocoumarin scaffolds [1] makes it an essential building block for synthesizing focused libraries of these biologically relevant heterocycles. This reactivity is not shared by ortho-methyl, ethyl, or phenyl benzoic acids, rendering the cyclopropyl analog irreplaceable for this specific synthetic transformation .

Chemical Biology: Probe Development for CCR5-Mediated Pathways

Preliminary pharmacological screening suggests that compounds derived from 2-cyclopropylbenzoic acid can act as CCR5 antagonists [1]. This activity, combined with the scaffold's unique structural and electronic features, positions it as a valuable starting point for developing chemical probes to study CCR5-related diseases, including HIV infection, asthma, and rheumatoid arthritis .

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